molecular formula C22H24ClN3O2S2 B2740249 2-(4-chlorophenyl)-8-(2,4-dimethylbenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 894925-29-2

2-(4-chlorophenyl)-8-(2,4-dimethylbenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2740249
CAS No.: 894925-29-2
M. Wt: 462.02
InChI Key: JJPCTFSITVKVMC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-8-(2,4-dimethylbenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of various functional groups such as chlorophenyl, dimethylphenylsulfonyl, and methylthio makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-8-(2,4-dimethylbenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multiple steps, including:

    Formation of the Spiro Linkage: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: Chlorophenyl, dimethylphenylsulfonyl, and methylthio groups can be introduced through substitution reactions using specific reagents and catalysts.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes:

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Catalysts: Using catalysts to accelerate reactions and improve efficiency.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group.

    Reduction: Reduction reactions can occur at various functional groups, altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Including palladium or platinum catalysts for specific reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of various chemical reactions.

Biology

    Biological Activity:

Medicine

    Drug Development: May serve as a lead compound for developing new pharmaceuticals.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-8-(2,4-dimethylbenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene exerts its effects depends on its interaction with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathways Involved: Affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spiro compounds with different functional groups.

    Sulfonyl Compounds: Compounds containing sulfonyl groups.

    Thio Compounds: Compounds with methylthio groups.

Uniqueness

The unique combination of functional groups in 2-(4-chlorophenyl)-8-(2,4-dimethylbenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4

Properties

IUPAC Name

2-(4-chlorophenyl)-8-(2,4-dimethylphenyl)sulfonyl-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2S2/c1-15-4-9-19(16(2)14-15)30(27,28)26-12-10-22(11-13-26)24-20(21(25-22)29-3)17-5-7-18(23)8-6-17/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPCTFSITVKVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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